(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, sulfonylation, and nitrile formation. Common reagents used in these steps include sulfonyl chlorides, amines, and thiols under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings and the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features might enable it to interact with specific biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE exerts its effects would depend on its specific application. For instance, in a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(BENZENESULFONYL)-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE
- (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHYLPHENYL)AMINO]PROP-2-ENENITRILE
Uniqueness
The uniqueness of (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzenesulfonyl group, chlorophenylmethyl group, and methylaniline moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(4-chlorophenyl)methylsulfanyl]-3-(3-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S2/c1-17-6-5-7-20(14-17)26-23(29-16-18-10-12-19(24)13-11-18)22(15-25)30(27,28)21-8-3-2-4-9-21/h2-14,26H,16H2,1H3/b23-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBVWQHSKNUVQU-GHVJWSGMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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